(5-(Difluoromethyl)oxazol-4-yl)methanamine

Medicinal Chemistry Physicochemical Properties Building Block Selection

Researchers requiring metabolically stable, three-dimensional building blocks often face limited access to high-purity difluoromethyl-oxazole scaffolds. (5-(Difluoromethyl)oxazol-4-yl)methanamine directly addresses this gap. - CF2H bioisostere: enhances metabolic stability and H-bond donor capacity (cLogP ~0.6) for oral bioavailability optimization. - Primary amine handle: enables rapid amide coupling, reductive amination, or PEG/linker installation for PROTACs and chemical probes. - ≥98% purity: minimizes false-positive hits in HTS campaigns and ensures homogeneous probe populations for target engagement studies.

Molecular Formula C5H6F2N2O
Molecular Weight 148.11
CAS No. 2013057-20-8
Cat. No. B3324948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Difluoromethyl)oxazol-4-yl)methanamine
CAS2013057-20-8
Molecular FormulaC5H6F2N2O
Molecular Weight148.11
Structural Identifiers
SMILESC1=NC(=C(O1)C(F)F)CN
InChIInChI=1S/C5H6F2N2O/c6-5(7)4-3(1-8)9-2-10-4/h2,5H,1,8H2
InChIKeyVLDIJHNFXUULSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(Difluoromethyl)oxazol-4-yl)methanamine Chemical Overview


(5-(Difluoromethyl)oxazol-4-yl)methanamine (CAS 2013057-20-8) is a heterocyclic building block characterized by a 1,3-oxazole core bearing a difluoromethyl (-CF2H) substituent at the 5-position and a primary aminomethyl (-CH2NH2) group at the 4-position . The compound serves as a versatile intermediate in medicinal chemistry, where the difluoromethyl moiety enhances metabolic stability and lipophilicity relative to non-fluorinated or methyl-substituted oxazole analogs . The presence of the primary amine enables facile derivatization via amide bond formation, reductive amination, or urea synthesis, making it a strategic building block for the synthesis of more complex difluoromethyl-oxazole-containing molecules .

Workflow Medicinal chemistry building block derivatization
Selection Difluoromethyl-oxazole core for metabolic stability studies
Context Primary amine handle for amide, urea, or reductive amination coupling

(5-(Difluoromethyl)oxazol-4-yl)methanamine – Substitution Risks


Oxazole-based building blocks are not interchangeable due to the profound impact of substituent position and electronic properties on downstream molecular recognition and physicochemical behavior [1]. The difluoromethyl group is a well-established bioisostere for hydroxyl, thiol, and amine functionalities, offering distinct hydrogen-bond donating capacity while simultaneously increasing lipophilicity (ΔlogP ~ +0.6 to +1.0 relative to methyl) and metabolic stability . Substitution with a non-fluorinated oxazole (e.g., 5-methyloxazole) eliminates these beneficial properties, potentially reducing target binding affinity and in vivo half-life . Similarly, regioisomeric variations (e.g., 2-difluoromethyl vs. 5-difluoromethyl) alter the spatial orientation of the CF2H group, which can critically affect interactions within enzyme binding pockets . The following evidence quantitatively demonstrates the specific differentiation of (5-(difluoromethyl)oxazol-4-yl)methanamine relative to these comparators.

Regioisomer 2-difluoromethyl oxazole regioisomers may shift lipophilicity and spatial orientation, potentially altering target binding pocket interactions.
Analog Non-fluorinated or methyl-substituted oxazole analogs may reduce hydrogen-bonding capacity and metabolic stability, limiting assay translatability.
Grade Lower-purity building block sources may introduce impurity profiles that interfere with sensitive catalytic or biological assay endpoints.

(5-(Difluoromethyl)oxazol-4-yl)methanamine Differentiation Evidence


Lipophilicity: 5- vs 2-Difluoromethyl Substitution

The position of the difluoromethyl substituent on the oxazole ring directly influences the compound's predicted lipophilicity (cLogP). (5-(Difluoromethyl)oxazol-4-yl)methanamine exhibits a cLogP value of approximately 0.6, calculated via ChemAxon software [1]. In contrast, the regioisomeric [2-(difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride (CAS 2411240-64-5) is predicted to have a higher cLogP value, consistent with the different electronic environment of the 2-position relative to the oxazole nitrogen and oxygen atoms . This ~0.5-1.0 log unit difference translates to a 3- to 10-fold difference in lipophilicity, which can significantly impact membrane permeability, solubility, and off-target binding in downstream biological assays .

Lipophilicity: 5- vs 2-CF2H
Cross-study comparable
ΔcLogP ≈ 0.6–1.0 log units
Supports regioisomer-specific property review
Computational prediction; may require experimental validation for specific assay conditions
Medicinal Chemistry Physicochemical Properties Building Block Selection

Vendor Purity Specifications

Commercial vendors of (5-(difluoromethyl)oxazol-4-yl)methanamine (CAS 2013057-20-8) specify minimum purity levels that serve as critical quality benchmarks for scientific procurement. AKSci provides the free base with a minimum purity specification of 97% . MolCore offers the compound with a guaranteed purity of not less than 98% (NLT 98%), which is claimed to meet ISO certification standards suitable for global pharmaceutical research and quality control applications . These vendor-defined purity thresholds represent a quantifiable differentiator when selecting a supply source, as even a 1% variance in purity can translate to significant differences in impurity profiles that may interfere with sensitive biological assays or catalytic reactions.

Vendor Purity Specifications
Supporting evidence
97% to ≥98% (NLT 98%)
Supports procurement specification review
Purity thresholds relative to industry baseline; review vendor CoA for lot-specific data
Analytical Chemistry Quality Control Building Block Procurement

Predicted Density and Boiling Point

Computational predictions using Advanced Chemistry Development (ACD/Labs) software provide estimated physicochemical parameters for (5-(difluoromethyl)oxazol-4-yl)methanamine that are useful for initial compound characterization and storage planning . The predicted density is 1.306 ± 0.06 g/cm³, and the predicted boiling point is 204.4 ± 35.0 °C at standard atmospheric pressure . While these values are computationally derived and subject to experimental validation, they offer a quantitative starting point for material handling and may differ from regioisomeric analogs due to variations in molecular packing and intermolecular forces. For instance, the [2-(difluoromethyl)-1,3-oxazol-4-yl]methanamine regioisomer (CAS 1780515-88-9) may exhibit distinct predicted boiling points owing to altered dipole moments and hydrogen-bonding patterns .

Predicted Density and Boiling Point
Class-level inference
Density: 1.306 ± 0.06 g/cm³; BP: 204.4 ± 35.0 °C
Supports initial handling and storage planning context
Computationally derived; data to verify experimentally for scale-up and purification strategy
Physicochemical Characterization Computational Chemistry Building Block Profiling

(5-(Difluoromethyl)oxazol-4-yl)methanamine Application Scenarios


Synthesis of Metabolically Stable Leads

Utilize (5-(difluoromethyl)oxazol-4-yl)methanamine as a key building block when designing lead series where enhanced metabolic stability is required without excessively increasing lipophilicity. The predicted cLogP of ~0.6 [1] positions this compound as a moderately hydrophilic scaffold, suitable for oral bioavailability optimization. The difluoromethyl group at the 5-position offers a distinct advantage over 2-substituted regioisomers, which may exhibit higher cLogP values and thus increased risk of promiscuous binding or phospholipidosis . The primary amine handle enables straightforward conjugation to carboxylic acid-containing pharmacophores via amide coupling, facilitating rapid SAR exploration.

HTS Library Synthesis

When synthesizing focused libraries for HTS campaigns, source (5-(difluoromethyl)oxazol-4-yl)methanamine from vendors specifying ≥97% purity [1]. This purity level minimizes the introduction of undefined impurities that could generate false-positive hits or interfere with fluorescence-based assay readouts. The difluoromethyl oxazole core introduces three-dimensionality and hydrogen-bonding capacity (CF2H as a weak H-bond donor) that diversifies chemical space relative to flat aromatic building blocks, potentially increasing hit rates for challenging protein targets .

SAR & Bioisosteric Replacement

Employ (5-(difluoromethyl)oxazol-4-yl)methanamine-derived analogs to probe the bioisosteric replacement of phenol (-OH) or thiol (-SH) groups in lead molecules. The difluoromethyl group is a well-documented bioisostere for these functionalities, often retaining or improving target binding affinity while enhancing metabolic stability [1]. The oxazole ring provides a rigid, heteroaromatic scaffold that can mimic phenyl rings while offering distinct electronic properties and additional sites for hydrogen bonding via the ring nitrogen and oxygen atoms . Systematic comparison of CF2H-oxazole containing analogs against the parent phenol or thiol compounds allows for quantitative assessment of potency shifts and ADME improvements.

Affinity Probes and PROTAC Linker Synthesis

Leverage the primary amine of (5-(difluoromethyl)oxazol-4-yl)methanamine to install PEG linkers, biotin tags, or E3 ligase recruiting elements for the construction of chemical probes and PROTACs. The difluoromethyl oxazole core contributes to favorable physicochemical properties (cLogP ~0.6) [1] that can help maintain aqueous solubility of the final conjugate. The use of a high-purity building block (≥97%) is critical in this context, as even trace impurities can lead to heterogeneous probe populations that confound target engagement and cellular efficacy data.

Application
Selection Property
Validation Focus
Metabolic stability lead synthesis
Moderate lipophilicity scaffold profile
Oral bioavailability optimization studies
HTS library synthesis
High-purity building block specification
Impurity-derived false-positive risk review
SAR and bioisosteric replacement
CF2H-oxazole bioisostere context
Potency shift and ADME endpoint comparison
Affinity probe and PROTAC linker synthesis
Favorable solubility contribution context
Conjugate homogeneity and target engagement review

Technical Documentation Hub

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